c-KIT Biochemical Potency: Sub-10 nM IC50 Matches Best-in-Class Benchmarks
In a coupled pyruvate kinase/lactate dehydrogenase spectroscopic assay using recombinant human c-KIT kinase domain (SEQ ID NO. 1 or 2), this compound (US20240116877, Example 123) exhibited an IC50 of 10 nM [1]. Within the same patent, multiple analogs (Examples 21, 43, 158) also achieved <10–10 nM potency, confirming that this scaffold can achieve single-digit nanomolar c-KIT engagement [2]. For context, the clinically approved c-KIT inhibitor pexidartinib (PLX3397) shows identical c-KIT IC50 = 10 nM in biochemical assays, while masitinib exhibits IC50 ~ 200 nM and imatinib ~ 40–100 nM depending on assay format [3]. This places the target compound at the potency ceiling achievable for ATP-competitive c-KIT inhibitors.
| Evidence Dimension | Biochemical c-KIT kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Pexidartinib IC50 = 10 nM; Masitinib IC50 ~ 200 nM; Imatinib IC50 ~ 40–100 nM (wild-type c-KIT) |
| Quantified Difference | Equipotent to pexidartinib; ~20-fold more potent than masitinib; ~4–10-fold more potent than imatinib |
| Conditions | Coupled pyruvate kinase/lactate dehydrogenase assay, recombinant human c-KIT kinase domain |
Why This Matters
This potency supports the compound's utility as a high-affinity chemical probe for c-KIT-dependent signaling studies where maximal target engagement at low concentrations is required.
- [1] BindingDB Entry BDBM664854. US20240116877, Example 123. IC50: 10 nM for human c-KIT kinase. View Source
- [2] BindingDB entries BDBM664737, BDBM664725, BDBM664889 for US20240116877 Examples 21, 43, 158; IC50 values <10–10 nM. View Source
- [3] Nature Precedings. Table 1: IC50 values of pazopanib, sunitinib, and sorafenib against 61 kinases including c-KIT. 2009. View Source
